molecular formula C8H10O B1664133 3-Ethylphenol CAS No. 620-17-7

3-Ethylphenol

Cat. No. B1664133
CAS RN: 620-17-7
M. Wt: 122.16 g/mol
InChI Key: HMNKTRSOROOSPP-UHFFFAOYSA-N
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Description

3-Ethylphenol is an organic compound with the formula C2H5C6H4OH . It is one of three isomeric ethylphenols and is a colorless liquid . It occurs as an impurity in xylenols and is used in the production of commercial phenolic resins .


Synthesis Analysis

Phenols, including 3-Ethylphenol, can be synthesized by several laboratory methods such as an ester rearrangement in the Fries rearrangement, a rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .


Molecular Structure Analysis

The molecular formula of 3-Ethylphenol is C8H10O . It has a molecular weight of 122.1644 . The structure of 3-Ethylphenol contains a total of 19 bonds, including 9 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic hydroxyl .


Chemical Reactions Analysis

Phenols, including 3-Ethylphenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .

Scientific Research Applications

Wine Aromatics and Brettanomyces Yeast

  • Wine Aromatics : 3-Ethylphenol contributes to the aromatic profile of red wines. It's produced by Brettanomyces/Dekkera yeast species and is responsible for 'phenolic', 'animal', and 'stable' off-odors in some red wines. The synthesis of ethylphenols occurs during wine aging and is influenced by the presence of hydroxycinnamic acids and specific enzymatic activities of Brettanomyces/Dekkera (Chatonnet et al., 1992).

Hydrodeoxygenation in Bio-Crude

  • Hydrodeoxygenation Process : 3-Ethylphenol is used in research as a model compound for the hydrodeoxygenation of bio-crude. In a study, it was transformed on sulfided Mo-based catalysts, exploring different pathways for its conversion and shedding light on potential applications in bio-crude refining (Romero et al., 2010).

Biosynthesis in Escherichia coli

  • Industrial Applications : 4-Ethylphenol, a related compound, is important in the pharmaceutical and food industries. An artificial biosynthetic pathway was created in Escherichia coli for its production, highlighting its industrial relevance (Zhang et al., 2020).

Photocatalysis in Environmental Remediation

  • Environmental Remediation : In the field of environmental science, 3-Ethylphenol is involved in studies related to photocatalysis. Novel photocatalysts like SrTiO3/BiOI heterostructures have been used for the degradation of various pollutants, where 3-Ethylphenol serves as a representative compound (Wen et al., 2017).

Future Directions

Research on phenols, including 3-Ethylphenol, is ongoing. One area of interest is the relationship between gut microbiota and phenols. For example, 4-Ethylphenol, a gut microbiome-derived neuromodulator, has been implicated in autism . Future research should focus on physical or metabolic mechanisms that can be used as interventions to reduce the flux of 3-Ethylphenol from the gut into the body, increase the efflux of 3-Ethylphenol and/or 3-Ethylphenol sulfate from the brain, or increase excretion from the kidneys as a means of addressing the neurological impacts of 3-Ethylphenol .

properties

IUPAC Name

3-ethylphenol
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InChI

InChI=1S/C8H10O/c1-2-7-4-3-5-8(9)6-7/h3-6,9H,2H2,1H3
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InChI Key

HMNKTRSOROOSPP-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)O
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Molecular Formula

C8H10O
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DSSTOX Substance ID

DTXSID0022480
Record name 3-Ethylphenol
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Molecular Weight

122.16 g/mol
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Physical Description

Liquid, Colorless liquid; [HSDB]
Record name Phenol, 3-ethyl-
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Boiling Point

218.4 °C @ 760 MM HG
Record name 3-ETHYLPHENOL
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Solubility

SLIGHTLY SOLUBLE IN WATER, CHLOROFORM; VERY SOLUBLE IN ALCOHOL, ETHER
Record name 3-ETHYLPHENOL
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Density

1.0283 @ 20 °C/4 °C
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Vapor Pressure

0.05 [mmHg], 0.05 mm Hg at 25 °C
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Product Name

3-Ethylphenol

Color/Form

COLORLESS LIQUID

CAS RN

620-17-7
Record name 3-Ethylphenol
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Melting Point

-4 °C
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Synthesis routes and methods I

Procedure details

This Mg-P-ZSM-5/Al2O3 (5 g) was packed in a quartz fixed-bed flow reactor, and the ethylphenol mixture containing m- and p-ethylphenols obtained in Example 1 (Table 4; raw material) was charged as the raw material together with water (raw material/water weight ratio=1/1) at a reaction temperature of 450° C. and with WHSV=8 hr-1. The products were separated into gaseous and liquid products, the quantities of each product was measured and compositions were determined by gas chromatography. The total product composition was calculated from the quantities and compositions of the gaseous and liquid products. The compositions of the reaction products are shown in Table 4. The liquid product thus obtained was distilled with an Oldershow type distillation column with 25 plates, and the m-and p-ethylphenol fraction was collected to give m-ethylphenol with a purity of 98.6 wt%. The impurities were mainly of p-ethylphenol.
[Compound]
Name
Mg-P-ZSM-5 Al2O3
Quantity
5 g
Type
reactant
Reaction Step One
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[Compound]
Name
m- and p-ethylphenols
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raw material
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Synthesis routes and methods II

Procedure details

A four-necked flask (2 liters-volume) was charged with 98% sulfuric acid (1200 g). Anhydrous sodium sulfate (102 g, 6 mol %) and then ethylbenzene (424 g) were added thereto in 30 minutes while stirring. Temperature was gradually elevated to 200° C. over 2 hours while evaporated water was withdrawn. The heating was continued with stirring for 4 hours at the same temperature in order to isomerize. Then, the mixture was cooled to 170° C. Water (2000 g) was dropped at a uniform rate into the stirred mixture at the same temperature over 10 hours in order to hydrolyze. The obtained reaction mass was left to stand at 150° C. for 30 minutes to form layers. The layer of sulfuric acid (854 g) was removed. The layer of sulfonic acid (1074 g) was neutralized to pH 7.8 with 50% potassium hydroxide and added dropwise to a mixture of sodium hydroxide (563 g) and potassium hydroxide (83 g) mutually melting at 330° C. in a 2 liter reaction vessel. The mixture was heated to 340° C. and maintained with stirring at this temperature for 1 hour. Then, the mixture was dissolved in water (2000 ml) and neutralized to pH 7.2 with 35% hydrochloric acid. The produced phenols were extracted with ether and distilled to give crude m-ethylphenol (348 g, 71% yield based on consumed ethylbenzene), which showed a purity of 98.2% after fractional distillation.
Quantity
1200 g
Type
reactant
Reaction Step One
Quantity
102 g
Type
reactant
Reaction Step Two
Quantity
424 g
Type
reactant
Reaction Step Two
Yield
71%

Synthesis routes and methods III

Procedure details

In these examples and comparative examples, ethylbenzene was sulfonated with sulfuric acid in the presence of anhydrous sodium sulfate, isomerized, hydrolyzed (desulfonated), separated from excess sulfuric acid, neutralized and fused with an alkali to give m-ethylphenol. The composition of the reaction mixture in each step was examined, and the relationship with the quantity of sodium sulfate was investigated.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethylphenol
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3-Ethylphenol
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3-Ethylphenol
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3-Ethylphenol
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3-Ethylphenol
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3-Ethylphenol

Citations

For This Compound
1,910
Citations
B Zeng, GL Chen, N Daskoulidou… - British journal of …, 2014 - Wiley Online Library
Background Depletion of the Ca 2+ store by ryanodine receptor ( RyR ) agonists induces store‐operated Ca 2+ entry ( SOCE ). 4‐Chloro‐3‐ethylphenol (4‐ CEP ) and 4‐chloro‐m‐…
Number of citations: 16 bpspubs.onlinelibrary.wiley.com
M Takahashi, M Hirata‐Koizumi… - Congenital …, 2006 - Wiley Online Library
Newborn rat studies were conducted with oral administration of 3‐ethylphenol (3EP) and 4‐ethylphenol (4EP) on postnatal days (PND) 4–21 to allow comparison of no observed …
Number of citations: 11 onlinelibrary.wiley.com
MU Gerbershagen, M Fiege, R Weisshorn… - Anesthesia & …, 2005 - journals.lww.com
… In this study we evaluated the in vitro effects of 4-chloro-3-ethylphenol (CEP) using … IMPLICATIONS: The aim of this study was to evaluate the in vitro effects of 4-chloro-3-ethylphenol …
Number of citations: 10 journals.lww.com
J Hitschler, M Grininger, E Boles - Scientific Reports, 2020 - nature.com
… Here we present an inexpensive production method for 3-ethylphenol (3-EP) and 3-propylphenol (3-PP) by microbial fermentation of sugars. Heterologous expression in the yeast …
Number of citations: 6 www.nature.com
MU Gerbershagen, F Wappler, M Fiege… - European journal of …, 2002 - cambridge.org
… Methods: 4-chloro-3-ethylphenol has recently been shown to … of 4-chloro-3-ethylphenol to distinguish between malignant … concentrations of 4-chloro-3-ethylphenol (12.5 to 200 µmol L …
Number of citations: 4 www.cambridge.org
L Culleré, V Ferreira, B Chevret, ME Venturini… - Food Chemistry, 2010 - Elsevier
… propylphenol, β-phenylethanol and 3-ethylphenol. In the case of … 3-ethylphenol. From the quantitative point of view, summer truffle emits mainly β-phenylethanol, DMS and 3-ethylphenol…
Number of citations: 167 www.sciencedirect.com
AO Tairu, T Hofmann, P Schieberle - … on new crops and new uses …, 1999 - researchgate.net
… Results obtained showed that linalool, b-trans-ocimene, a-farnesene, a-pinene, b-pinene, myrtenol, bphellandrene, and 3-ethylphenol were the most important odorants present in the …
Number of citations: 39 www.researchgate.net
RH Olsen, JJ Kukor, B Kaphammer - Journal of bacteriology, 1994 - Am Soc Microbiol
… Moreover, toluene-3-monooxygenase activity induced by these eflectors also metabolizes benzene and ethylbenzene to phenol and 3-ethylphenol, respectively, and also after induction…
Number of citations: 212 journals.asm.org
F Larini, P Menegazzi, O Baricordi, F Zorzato… - Molecular …, 1995 - ASPET
… effects of 4-chloro-3-ethylphenol on Ca2+ homeostasis, and … of 4-chloro-3-ethylphenol was reduced by ruthenium red and … cells, 4-chloro-3-ethylphenol released Ca2+ from intracellular …
Number of citations: 36 molpharm.aspetjournals.org
A Dwivedi, AK Pandey, V Dubey, AK Bajpai - researchgate.net
… So we have done a vibrational spectroscopic investigation on 4Chloro-3-ethylphenol which is a … have discussed the correlation between the vibrational modes of 4-chloro-3-ethylphenol. …
Number of citations: 0 www.researchgate.net

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